

# Introduction: Bridging Lipidomics and Bioorthogonal Chemistry

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## Compound of Interest

Compound Name: *Eicosapentaenoic Acid Alkyne*

Cat. No.: *B10764850*

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Eicosapentaenoic acid (EPA) is an essential omega-3 polyunsaturated fatty acid (PUFA) integral to numerous physiological processes, including the modulation of inflammation and cardiovascular health.[1][2][3][4] To dissect its complex metabolic pathways, trafficking, and interactions within the cellular milieu, researchers require sophisticated tools that can trace its fate without perturbing native biological systems. The introduction of a terminal alkyne group at the omega ( $\omega$ ) position of EPA creates **Eicosapentaenoic Acid Alkyne** (EPA Alkyne), a powerful chemical probe.[1] This modification is minimally perturbing due to the small size of the alkyne group, preserving the fatty acid's overall physicochemical properties and allowing it to be processed by cellular machinery.[5][6] The true power of this probe lies in its bioorthogonal reactivity; the terminal alkyne serves as a chemical handle for "click chemistry," enabling the specific and efficient attachment of reporter tags for visualization, enrichment, and quantification.[7][8][9]

This guide provides a comprehensive technical overview of the synthesis, chemical properties, and state-of-the-art applications of EPA alkyne, designed for researchers, scientists, and drug development professionals seeking to leverage this tool for advanced lipid research.

## Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of EPA alkyne is critical for its effective use in experimental design. The molecule, formally named 5Z,8Z,11Z,14Z,17Z-eicosapentaen-19-ynoic acid, retains the 20-carbon backbone and five cis double bonds of native EPA, with the key modification being the C-C triple bond at the terminus.[1]

Property	Value	Source
Formal Name	5Z,8Z,11Z,14Z,17Z-eicosapentaen-19-ynoic acid	[1]
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>2</sub>	[1]
Molecular Weight	298.4 g/mol	[1]
Solubility	>100 mg/mL in DMSO and Ethanol	[1]
<100 µg/mL in PBS (pH 7.2)	[1]	
Appearance	A solution in ethanol	[1]

## Spectroscopic Signature

The alkyne group provides a unique spectroscopic handle for characterization.

- **Infrared (IR) Spectroscopy:** Terminal alkynes exhibit two characteristic bands: a sharp C≡C stretch vibration around 2100 cm<sup>-1</sup> and a strong ≡C-H stretch vibration near 3300 cm<sup>-1</sup>.<sup>[10]</sup> These peaks are often in a relatively clear region of the IR spectrum, facilitating structural confirmation.
- **Raman Spectroscopy:** The alkyne C≡C stretching band provides a strong and sensitive Raman signal.<sup>[11]</sup> This property is particularly advantageous for imaging applications, as the signal appears in a region of the cellular Raman spectrum with minimal background interference, enabling highly specific visualization in complex biological samples.<sup>[11]</sup>

## Synthesis of EPA Alkyne

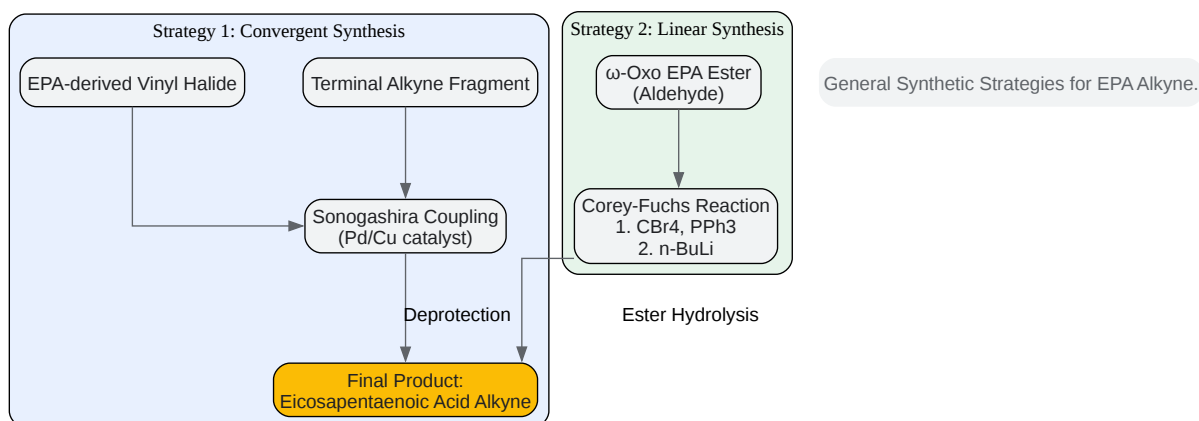
The synthesis of ω-alkynyl fatty acids like EPA alkyne requires robust chemical methods that can introduce the terminal alkyne without compromising the sensitive polyunsaturated chain.

While specific synthesis routes for EPA alkyne are often proprietary, they are generally based on established organic chemistry reactions for creating terminal alkynes.[8][12][13]

Two common strategies include:

- **Coupling Reactions:** Methods like the Sonogashira cross-coupling can be used to join a vinyl halide fragment with a terminal alkyne, building the carbon skeleton in a convergent manner. [14] This approach is highly effective for constructing complex unsaturated systems.
- **Homologation of an Aldehyde:** The Corey-Fuchs reaction provides a reliable two-step method to convert an aldehyde into a terminal alkyne by first forming a dibromoolefin, which is then treated with a strong base.[8]

The causality behind choosing a synthetic route hinges on factors like the availability of starting materials, stereochemical control of the double bonds, and overall yield. Protecting group strategies are often necessary to shield the carboxylic acid and other reactive sites during the synthesis.



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Caption: General Synthetic Strategies for EPA Alkyne.

## Chemical Reactivity and Properties

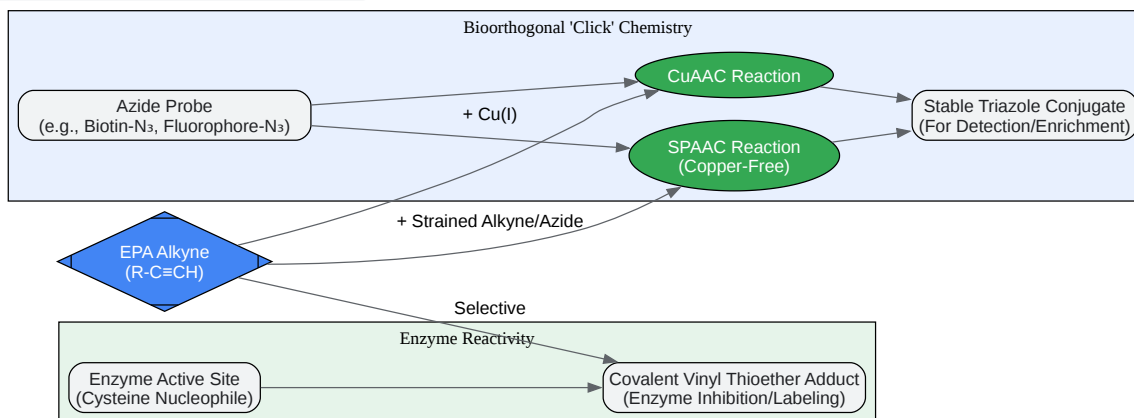
The chemical properties of EPA alkyne are a dichotomy of the stable yet highly reactive terminal alkyne and the susceptible polyunsaturated backbone.

### The Alkyne Terminus: A Bioorthogonal Handle

The terminal alkyne is the molecule's key functional component for chemical biology applications. Its high electron density and sp-hybridized carbons confer unique reactivity.[15]

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is the most prominent "click" reaction.[9][16] In the presence of a copper(I) catalyst, the terminal alkyne of EPA reacts rapidly and specifically with an azide-functionalized molecule (e.g., a fluorescent dye, biotin) to form a stable 1,4-disubstituted triazole ring.[5][16][17] The reaction is highly efficient, proceeds under mild, aqueous conditions, and is bioorthogonal, meaning it does not cross-react with other functional groups in a biological system.[8][18]
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** A significant advancement for in vivo studies is the development of copper-free click chemistry.[18] SPAAC utilizes strained cyclooctyne derivatives that react with azides without the need for a toxic copper catalyst.[9][19] While the EPA alkyne itself is not strained, it can be reacted with an azide-modified probe which is then detected by a strained cyclooctyne, or vice-versa, depending on the experimental design.
- **Reactivity with Cysteine Nucleophiles:** Beyond click chemistry, terminal alkynes have been shown to react selectively with active-site cysteine residues in certain enzymes, such as deubiquitinating enzymes and caspases.[20][21] This reaction forms a stable vinyl thioether adduct and opens possibilities for using EPA alkyne as an active-site directed probe to study enzymes involved in lipid metabolism.[22]

Key Chemical Reactions of the EPA Alkyne Terminus.



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Caption: Key Chemical Reactions of the EPA Alkyne Terminus.

## The Polyunsaturated Backbone: Stability and Metabolism

The five double bonds in the EPA backbone are susceptible to oxidation, a critical consideration for storage and experimental conditions.[23][24] Studies comparing  $\omega$ -alkynyl fatty acids to their natural counterparts have shown that while they are generally competent metabolic surrogates, the presence of the alkyne can influence enzymatic processing.[12][13]

- **Oxidative Stability:** Like native EPA, the alkyne version is prone to non-enzymatic autoxidation.[12][13] It is crucial to handle and store EPA alkyne under an inert atmosphere

(e.g., argon) and at low temperatures to prevent degradation.[12]

- **Enzymatic Oxidation:** EPA alkyne can be a substrate for enzymes like lipoxygenases (LOX) and cyclooxygenases (COX).[12][13] However, the rate of oxidation and the product profile may differ from native EPA. For instance, studies on  $\omega$ -alkynyl arachidonic acid showed that while it was oxidized by COX enzymes, the product distribution was altered, suggesting the terminal alkyne may cause a conformational change in the enzyme's active site.[12][13] This is a vital mechanistic insight: while the probe can enter metabolic pathways, its downstream products may not perfectly mimic the endogenous ones, a factor that must be considered during data interpretation.

## Applications in Research and Drug Development

EPA alkyne is a versatile tool for interrogating lipid biology.[8] Its primary application is in metabolic labeling, where it is supplied to living cells or organisms, incorporated into complex lipids and lipid-modified proteins, and subsequently detected via click chemistry.[7][25]

### Core Application Workflow: Metabolic Labeling & Detection

- **Labeling:** Cells or organisms are incubated with EPA alkyne. It is taken up by cells and incorporated into various lipid species (e.g., phospholipids, triacylglycerols) and post-translationally attached to proteins.[7][22]
- **Lysis & Extraction:** Cells are lysed, and lipids or proteins are extracted.
- **Click Reaction:** The extracted biomolecules are subjected to a CuAAC reaction with an azide-functionalized reporter tag (e.g., biotin-azide for enrichment, or a fluorescent azide for imaging).[5][26]
- **Analysis:** The tagged biomolecules are analyzed. Biotin-tagged molecules can be enriched using streptavidin beads for subsequent identification by mass spectrometry (lipidomics or proteomics).[27] Fluorescently-tagged molecules can be visualized by microscopy or in-gel fluorescence.[7][28]

This workflow enables researchers to trace the metabolic flux of EPA, identify proteins that are modified by EPA or its metabolites, and visualize the subcellular localization of specific lipids.

[29][30]

## Experimental Protocol: Metabolic Labeling and In-Gel Fluorescence Detection

This protocol provides a self-validating system for visualizing proteins that incorporate EPA alkyne in cultured mammalian cells.

Objective: To label proteins with EPA alkyne and visualize them using CuAAC with a fluorescent azide reporter.

Materials:

- EPA Alkyne (e.g., from Cayman Chemical, Item No. 10010268)
- Cultured mammalian cells (e.g., HUVECs)
- Cell culture medium
- Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, reducing agent, and ligand)
- Fluorescent Azide (e.g., Azide-Fluor 488)
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Methanol, Chloroform, Water for protein precipitation
- SDS-PAGE reagents

Procedure:

- Metabolic Labeling:
  - Plate cells to achieve ~70-80% confluency on the day of the experiment.
  - Prepare a stock solution of EPA Alkyne in ethanol.

- Dilute the EPA Alkyne stock into the cell culture medium to a final concentration of 10-50  $\mu\text{M}$ . Causality: This concentration range is typically sufficient for labeling without inducing significant cytotoxicity. A vehicle-only control (medium with ethanol) is essential to validate that observed effects are due to the alkyne probe.
- Incubate cells with the EPA alkyne-containing medium for 4-24 hours under normal growth conditions.
- Cell Lysis:
  - After incubation, wash the cells twice with ice-cold PBS to remove unincorporated probe.
  - Lyse the cells directly on the plate with ice-cold lysis buffer supplemented with protease inhibitors.[7]
  - Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.[7]
  - Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
- Click Reaction (CuAAC):
  - In a microcentrifuge tube, combine 50-100  $\mu\text{g}$  of protein lysate with the click reaction components. Self-Validation: Prepare a "No-Alkyne" control (lysate from vehicle-treated cells) and a "No-Catalyst" control to ensure the signal is specific to the alkyne and dependent on the copper catalyst.
  - Add the fluorescent azide to a final concentration of 50-100  $\mu\text{M}$ .
  - Add the copper(II) sulfate, ligand, and a fresh solution of the reducing agent (e.g., sodium ascorbate) as per the kit manufacturer's instructions.
  - Vortex gently and incubate the reaction at room temperature for 1-2 hours in the dark to prevent photobleaching of the fluorophore.[6][7]
- Protein Precipitation and Sample Preparation:

- Precipitate the protein to remove excess reagents. A common method is methanol-chloroform precipitation.
- Add 4 volumes of methanol, 1 volume of chloroform, and 3 volumes of water to the reaction mixture. Vortex thoroughly after each addition.
- Centrifuge at high speed to pellet the protein at the interface.
- Carefully remove the aqueous top layer and the organic bottom layer. Wash the protein pellet with methanol.
- Air-dry the pellet and resuspend it in SDS-PAGE sample buffer.
- Downstream Analysis: In-Gel Fluorescence:
  - Separate the protein samples by SDS-PAGE.
  - After electrophoresis, scan the gel using a fluorescence gel imager with the appropriate excitation/emission filters for your chosen fluorophore (e.g., ~488/520 nm for Fluor 488).
  - Subsequently, the same gel can be stained with a total protein stain (e.g., Coomassie Blue) to verify equal protein loading. The fluorescent signal should only be present in the lane corresponding to cells treated with EPA alkyne and subjected to the complete click reaction.

## Conclusion and Future Outlook

**Eicosapentaenoic acid alkyne** is a robust and versatile chemical tool that has significantly advanced our ability to study lipid metabolism and function. Its chemical properties, particularly the bioorthogonal reactivity of the terminal alkyne, allow for precise and sensitive tracking in complex biological systems. By combining metabolic labeling with click chemistry, researchers can uncover novel lipid-protein interactions, delineate metabolic pathways, and visualize lipid trafficking with high spatial and temporal resolution. As analytical techniques like mass spectrometry continue to improve in sensitivity, the applications for EPA alkyne and other alkyne-tagged lipids in drug discovery and systems biology will undoubtedly expand, providing deeper insights into the role of lipids in health and disease.[\[29\]](#)[\[31\]](#)

## References

- Thiele, C., et al. (2012). Alkyne lipids as tracers of lipid metabolism. PubMed. Available at: [\[Link\]](#)
- De la Torre, S. A., et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. PMC. Available at: [\[Link\]](#)
- Boyle, P.C., et al. (2016). Schematic of metabolic labeling using alkyne fatty acid analogs. ResearchGate. Available at: [\[Link\]](#)
- Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Universiteit Leiden. Available at: [\[Link\]](#)
- Tallman, K. A., et al. (2014).  $\omega$ -Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society. Available at: [\[Link\]](#)
- Tirth Chemistry. (2022). Standard 11 | Unit 13/L25 | Chemical properties of Alkynes | EPA | Hydrogenation. YouTube. Available at: [\[Link\]](#)
- Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. Available at: [\[Link\]](#)
- Sun, Q., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Chinese Journal of Chemistry. Available at: [\[Link\]](#)
- Various Authors. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? ResearchGate. Available at: [\[Link\]](#)
- Kim, J., et al. (2021). Buttoned up biomolecules: A click reaction for living systems. Advanced Science News. Available at: [\[Link\]](#)
- Damerau, A., et al. (2025). Eicosapentaenoic Acid Is Most Oxidatively Stable in the sn-2 Position of Triacylglycerols Compared with sn-3 and sn-1. University of Iceland Research Portal. Available at: [\[Link\]](#)

- Tallman, K. A., et al. (2014).  $\omega$ -Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. PMC. Available at: [\[Link\]](#)
- Teufel, R., et al. (2017). Enzymatic Halogenation of Terminal Alkynes. PMC. Available at: [\[Link\]](#)
- Hannoush, R. N., & Arenas-Ramirez, N. (2009). Imaging the Lipidome:  $\omega$ -Alkynyl Fatty Acids for Detection and Cellular Visualization of Lipid-Modified Proteins. ResearchGate. Available at: [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [\[Link\]](#)
- Reinertsen, A. F., et al. (2024). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. ResearchGate. Available at: [\[Link\]](#)
- Kuda, O., et al. (2016). Evaluation of  $\omega$ -alkynyl-labeled linoleic and arachidonic acids as substrates for recombinant lipoxygenase pathway enzymes. PMC. Available at: [\[Link\]](#)
- Roberts, J. D., & Caserio, M. C. (2021). Physical and Spectroscopic Properties of Alkenes and Alkynes. Chemistry LibreTexts. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Click chemistry. Wikipedia. Available at: [\[Link\]](#)
- Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. PMC. Available at: [\[Link\]](#)
- Wang, X., et al. (2017). Quantitative Proteomics Reveals Key Proteins Regulated by Eicosapentaenoic Acid in Endothelial Activation. PubMed. Available at: [\[Link\]](#)
- Damerau, A., et al. (2025). Eicosapentaenoic Acid Is Most Oxidatively Stable in the sn-2 Position of Triacylglycerols Compared with sn-3 and sn-1. ResearchGate. Available at: [\[Link\]](#)
- Kumar, A., et al. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. PMC. Available at: [\[Link\]](#)

- Thiele, C., et al. (2012). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. PMC. Available at: [\[Link\]](#)
- CK-12 Foundation. (2026). Physical and Chemical Properties of Alkynes. CK-12 Foundation. Available at: [\[Link\]](#)
- Brewer, S. H., et al. (2013). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PMC. Available at: [\[Link\]](#)
- Renneboog, R. M. (2022). Alkynes. EBSCO Research Starters. Available at: [\[Link\]](#)
- Negishi, E., et al. (2011). Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling. PNAS. Available at: [\[Link\]](#)
- Prezi. (2025). Physical and Chemical Properties of Alkynes. Prezi. Available at: [\[Link\]](#)
- Shahidi, F., & Ambigaipalan, P. (2015). Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. ScienceDirect. Available at: [\[Link\]](#)
- Morita, N., et al. (1997). Fatty acid synthesis of an eicosapentaenoic acid-producing bacterium: de novo synthesis, chain elongation, and desaturation systems. PubMed. Available at: [\[Link\]](#)
- An, H., et al. (2009). Stabilizing effects of eicosapentaenoic acid on Kv1.5 channel protein expressed in mammalian cells. PubMed. Available at: [\[Link\]](#)
- Tallman, K. A., & Porter, N. A. (2016). Exploring protein lipidation by mass spectrometry-based proteomics. Oxford Academic. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Eicosapentaenoic acid. Wikipedia. Available at: [\[Link\]](#)
- Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. Available at: [\[Link\]](#)
- Griffiths, W. J. (2009). Applications of Mass Spectrometry to Lipids and Membranes. PMC. Available at: [\[Link\]](#)

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- [1. caymanchem.com](https://caymanchem.com) [[caymanchem.com](https://caymanchem.com)]
- [2. Quantitative proteomics reveals key proteins regulated by eicosapentaenoic acid in endothelial activation - PubMed](#) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [3. Eicosapentaenoic Acid \(EPA\) Analysis - Creative Proteomics](#) [[metabolomics.creative-proteomics.com](https://metabolomics.creative-proteomics.com)]
- [4. Eicosapentaenoic acid - Wikipedia](#) [[en.wikipedia.org](https://en.wikipedia.org)]
- [5. Alkyne lipids as tracers of lipid metabolism - PubMed](#) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [6. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [7. pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- [8. pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- [9. Click chemistry - Wikipedia](#) [[en.wikipedia.org](https://en.wikipedia.org)]
- [10. chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- [11. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- [12. pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- [13.  \$\omega\$ -Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- [14. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [15. mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- [16. Click Chemistry](https://organic-chemistry.org) [[organic-chemistry.org](https://organic-chemistry.org)]
- [17. Alkyne-Azide "Click" Chemistry in Designing Nanocarriers for Applications in Biology - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- [18. chempep.com](https://chempep.com) [[chempep.com](https://chempep.com)]

- [19. Buttoned up biomolecules: A click reaction for living systems - Advanced Science News \[advancedsciencenews.com\]](#)
- [20. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - Leiden University \[universiteitleiden.nl\]](#)
- [21. pubs.acs.org \[pubs.acs.org\]](#)
- [22. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [23. iris.hi.is \[iris.hi.is\]](#)
- [24. talcottlab.tamu.edu \[talcottlab.tamu.edu\]](#)
- [25. researchgate.net \[researchgate.net\]](#)
- [26. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [27. academic.oup.com \[academic.oup.com\]](#)
- [28. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [29. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [30. researchgate.net \[researchgate.net\]](#)
- [31. Applications of Mass Spectrometry to Lipids and Membranes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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